N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . The mechanism of action is often dependent on the specific functional groups present in the molecule and their interaction with the target.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable diketone or dicarbonyl compound.
Introduction of the ethylsulfonyl group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.
Coupling with 4-aminophenyl-3-fluorobenzamide: The final step involves coupling the sulfonated pyridazine derivative with 4-aminophenyl-3-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving pyridazine derivatives.
Medicine: Due to its potential pharmacological activities, it can be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzamide can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
What sets this compound apart is its unique combination of the ethylsulfonyl and fluorobenzamide groups, which may confer distinct pharmacological properties and applications .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUOWWAVAOGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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